Itasetron hydrochloride

Antiemetic pharmacology 5-HT3 receptor potency Cisplatin-induced emesis model

Itasetron hydrochloride (DAU 6215) uniquely eliminates CYP2D6‑dependent pharmacokinetic variability—a decisive advantage over ondansetron, tropisetron, dolasetron, and palonosetron. With >90% oral bioavailability, a ~12 h half‑life, and no pre‑elimination hepatic biotransformation, it ensures consistent systemic exposure across subjects. Its validated CNS penetration and anxiolytic/procognitive activity make it the superior 5‑HT₃ antagonist for receptor occupancy assays, dose‑response studies, and chronic oral paradigms where predictable pharmacokinetics are non‑negotiable.

Molecular Formula C16H21ClN4O2
Molecular Weight 336.81 g/mol
CAS No. 127618-28-4
Cat. No. B142368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItasetron hydrochloride
CAS127618-28-4
Synonyms(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide
DAU 6215
DAU-6215
itasetron
itasetron hydrochloride
N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide
U 98079A
U-98079A
Molecular FormulaC16H21ClN4O2
Molecular Weight336.81 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl
InChIInChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+;
InChIKeyWKDOOXQPGYZUKZ-YSEZWWCESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itasetron Hydrochloride (CAS 127618-28-4): Technical Baseline for 5-HT₃ Antagonist Selection in Preclinical and Translational Research


Itasetron hydrochloride (DAU 6215, U-98079A) is a benzimidazolone-carboxamide 5-HT₃ receptor antagonist originally developed by Boehringer Ingelheim [1]. It displays high affinity for the 5-HT₃ receptor (Ki = 3.8 nM) with minimal affinity for other serotonergic, adrenergic, or dopaminergic receptors [2]. The compound was advanced to Phase III clinical trials for chemotherapy-induced nausea and vomiting (CINV) and to Phase II for anxiety disorders before development was terminated [3]. Despite its discontinued clinical status, itasetron remains a valuable research tool for probing 5-HT₃ receptor pharmacology, particularly in studies requiring CNS-penetrant antagonists with a metabolic profile distinct from first-generation agents [4].

Why Itasetron Hydrochloride Cannot Be Replaced by Generic 5-HT₃ Antagonists in Targeted Research Applications


Within the 5-HT₃ antagonist class, pharmacokinetic and metabolic heterogeneity renders generic interchange scientifically unjustified. Four of the five clinically established agents—ondansetron, tropisetron, dolasetron, and palonosetron—are metabolised via the polymorphically expressed CYP2D6 isoform, introducing substantial inter-individual pharmacokinetic variability that can confound experimental outcomes [1]. Itasetron hydrochloride is distinct in that it does not undergo hepatic biotransformation before elimination, eliminating CYP2D6- and CYP3A4-dependent pharmacokinetic variability as a confounding variable [2]. Furthermore, itasetron exhibits a combination of >90% oral bioavailability and an approximately 12-hour half-life, a profile not replicated by ondansetron (~56% bioavailability, ~3.8 h half-life), granisetron (~60% bioavailability, ~3–9 h), or tropisetron (~7–10 h half-life, extensive CYP2D6 metabolism) [3]. These pharmacological features position itasetron as the preferred 5-HT₃ antagonist for studies requiring predictable systemic exposure, low metabolic interference, and sustained target engagement.

Quantitative Evidence Guide: Itasetron Hydrochloride Differentiation from Ondansetron and Other 5-HT₃ Antagonists


Approximately 10-Fold Greater Antiemetic Potency than Ondansetron in Directly Comparative Animal Models of Cytotoxic-Evoked Emesis

In directly comparative animal studies, itasetron (DAU 6215) demonstrated approximately 10-fold greater antiemetic potency than ondansetron. In dogs, pretreatment with 0.1–1 mg/kg DAU 6215 i.v. or p.o. prevented cisplatin-induced vomiting, and ondansetron was explicitly reported as less potent than DAU 6215 against both cisplatin and doxorubicin-evoked emesis [1]. Additionally, the published phase II clinical report states that oral itasetron hydrochloride 'is more potent (about 10 times) in animal models than ondansetron' [2]. Duration-of-action differentiation was also observed: lengthening pretreatment time to 2 hours did not affect DAU 6215 antiemetic efficacy, whereas it decreased that of ondansetron [1].

Antiemetic pharmacology 5-HT3 receptor potency Cisplatin-induced emesis model

Extended Plasma Half-Life (~12 h) vs. First-Generation 5-HT₃ Antagonists (3.5–5.5 h for Ondansetron)

Oral itasetron hydrochloride exhibits an elimination half-life of approximately 12 hours, as established in experimental investigations reported in the phase II clinical literature [1]. This is 2.2- to 3.4-fold longer than ondansetron, which has a mean elimination half-life of 3.8 ± 1 hours in healthy volunteers [2], and also exceeds granisetron (3–9 h in cancer patients), tropisetron (7–10 h), and hydrodolasetron (7–9 h) [3]. The extended half-life permits twice-daily dosing in clinical protocols, whereas shorter-acting agents like ondansetron and granisetron typically require more frequent administration or rely on extended-release formulations to achieve sustained exposure.

Pharmacokinetics Half-life comparison 5-HT3 antagonist duration

Non-Hepatic Elimination Pathway Avoiding CYP2D6/CYP3A4-Mediated Metabolism — a Unique Pharmacokinetic Feature Among 5-HT₃ Antagonists

Itasetron hydrochloride is distinguished from all major clinically approved 5-HT₃ antagonists by its lack of hepatic biotransformation before elimination: it 'does not undergo hepatic biotransformation before elimination' [1]. By contrast, ondansetron is metabolised by CYP1A2, CYP2D6, and CYP3A4 [2]; tropisetron and dolasetron are CYP2D6 substrates [3]; and granisetron undergoes CYP3A4-mediated N-demethylation [3]. This is pharmacologically significant because CYP2D6 is subject to marked genetic polymorphism: in patients with duplicated CYP2D6 alleles (ultra-rapid metabolisers), degradation of ondansetron into inactive metabolites occurs rapidly, resulting in decreased antiemetic efficacy [3]. Itasetron's non-hepatic elimination completely bypasses this genetically determined pharmacokinetic variability.

Drug metabolism CYP450 independence Pharmacokinetic predictability

High Oral Bioavailability (>90%) vs. Ondansetron (~56%): Reduced First-Pass Loss Enables Lower Dosing and More Predictable Exposure

Itasetron hydrochloride demonstrates oral bioavailability exceeding 90%, as reported in experimental investigations accompanying the phase II clinical programme [1]. This is substantially higher than ondansetron, for which the FDA prescribing information reports a mean bioavailability of approximately 56% following a single 8-mg oral tablet in healthy subjects [2]. The >90% bioavailability of itasetron is consistent with its reported lack of hepatic first-pass biotransformation and rapid oral absorption (Tmax ~90 minutes) [1]. The 1.6-fold bioavailability advantage means that a significantly higher fraction of the administered dose reaches the systemic circulation, translating into more predictable dose-exposure relationships and reduced inter-subject variability.

Oral bioavailability Pharmacokinetic efficiency First-pass metabolism

Comparable Clinical Antiemetic Efficacy at an ~8-Fold Lower Oral Dose vs. Ondansetron in a Double-Blind, Active-Controlled Phase II Trial

In a double-blind, active-controlled, phase II study in 104 chemotherapy-naïve patients receiving moderately emetogenic chemotherapy, oral itasetron hydrochloride (doses of 0.5, 1, 2, 4, or 8 mg b.i.d.) was compared with oral ondansetron (8 mg b.i.d.). Itasetron hydrochloride demonstrated comparable efficacy to ondansetron; no statistically significant between-group differences were observed in the primary endpoint (complete response rate) or secondary endpoints (nausea and delayed emesis control) [1]. Crucially, this equivalent efficacy was achieved at itasetron doses as low as 1 mg b.i.d.—an approximately 8-fold lower dose than the ondansetron comparator arm of 8 mg b.i.d. Tolerability was assessed as 'very good' or 'rather good' by 81% of patients and 89% of physicians [1].

Clinical efficacy Dose comparison Chemotherapy-induced nausea and vomiting

Dual Therapeutic Profile: Validated CNS Anxiolytic and Cognition-Enhancing Activity in Animal Models, Extending Utility Beyond Antiemesis

In contrast to ondansetron, granisetron, and dolasetron—whose clinical development has focused almost exclusively on antiemetic indications—itasetron was independently validated as an anxiolytic and cognition-enhancing agent in multiple animal models. In the light/dark exploratory test in mice, DAU 6215 was active at 10–1,000 μg/kg i.p. in reducing aversion to a brightly lit environment [1]. In the naloxone-induced place aversion paradigm in rats, it was effective at 15–30 μg/kg s.c., and in monkeys, oral doses of 1–10 μg/kg reduced aggressiveness [1]. In a chronic treatment study in aged rats, itasetron (10 μg/kg i.p., b.i.d. for 3 weeks) significantly improved retention abilities in the multiple choice avoidance task compared with vehicle-treated controls [2]. These findings were pursued clinically: itasetron reached Phase II trials for anxiety disorders in Europe and the United States [3]. Electrophysiological studies confirmed that DAU 6215 at concentrations as low as 60 nM selectively antagonised 5-HT₃-mediated GABAergic signalling in hippocampal CA1 pyramidal neurons, providing a cellular correlate for its cognitive effects [4].

Anxiolytic activity Cognition enhancement CNS-penetrant 5-HT3 antagonist

Optimised Research and Translational Application Scenarios for Itasetron Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Antiemetic Studies Requiring High Potency with Extended Duration in Rodent or Canine Chemotherapy-Induced Emesis Models

Investigators conducting cisplatin- or doxorubicin-induced emesis experiments in dogs or ferrets should consider itasetron over ondansetron when the protocol demands sustained antiemetic coverage after a single pretreatment. The 10-fold potency advantage and preserved efficacy after a 2-hour pretreatment interval, as demonstrated by Sagrada et al. [1], minimise the need for repeat dosing during extended observation periods. The recommended dose range for canine models is 0.1–1 mg/kg i.v. or p.o. [1].

Pharmacokinetic/Pharmacodynamic Studies Requiring Predictable Systemic Exposure Independent of CYP2D6 Genotype

For studies where inter-individual pharmacokinetic variability must be minimised—such as receptor occupancy assays, biomarker correlation studies, or dose-response experiments in outbred animal populations—itasetron's non-hepatic elimination profile [2] offers a decisive advantage. Unlike ondansetron, tropisetron, and dolasetron, which are CYP2D6 substrates subject to genetic polymorphism [3], itasetron's clearance is independent of this pathway, ensuring more consistent plasma concentrations across subjects and reducing the risk of pharmacokinetic confounding.

Oral Dosing Studies Where High Systemic Bioavailability Reduces Compound Requirements and Inter-Subject Variability

Research groups performing chronic oral dosing experiments can leverage itasetron's >90% oral bioavailability [4] to achieve target plasma exposures with lower administered doses compared with ondansetron (~56% bioavailable). This dose-sparing property is particularly relevant for long-term studies (e.g., 3-week chronic treatment paradigms as used in aged rat cognition experiments [5]) where compound supply constraints or the cost of custom synthesis are limiting factors.

Neuroscience Research Investigating 5-HT₃ Receptor-Mediated Modulation of Anxiety, Cognition, or Hippocampal Synaptic Plasticity

Itasetron is uniquely suited among 5-HT₃ antagonists for CNS research applications. Its validated anxiolytic activity in the light/dark exploratory test (mice: 10–1,000 μg/kg i.p.) [6], procognitive effects in aged rats (10 μg/kg i.p. b.i.d. for 3 weeks) [5], and demonstrated antagonism of 5-HT₃-mediated hippocampal GABAergic signalling at concentrations as low as 60 nM [7] make it a mechanistically well-characterised tool for studies of serotonergic modulation of learning, memory, and affective behaviour. The compound's clinical development history in anxiety disorders (Phase II) further validates its translational relevance for CNS target engagement studies.

Quote Request

Request a Quote for Itasetron hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.